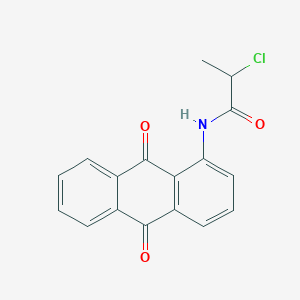

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide is a chemical compound with the molecular formula C₁₇H₁₂ClNO₃ and a molecular weight of 313.74 g/mol. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields such as dyes, pharmaceuticals, and research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The compound can be synthesized through the reaction of 9,10-dihydroanthracene-1-carboxylic acid with chloroacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods

In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of reactors capable of maintaining anhydrous conditions and precise temperature control to ensure high yield and purity. The reaction mixture is then purified through crystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

Substitution: : The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: : Higher oxidation state derivatives of the compound.

Reduction: : Reduced derivatives with different functional groups.

Substitution: : Substituted derivatives with different nucleophiles.

Aplicaciones Científicas De Investigación

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide has several scientific research applications:

Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : The compound has been studied for its antimicrobial properties and potential use in developing new antibiotics.

Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide is similar to other anthraquinone derivatives such as 9,10-anthraquinone and 1-aminoanthraquinone. its unique chloro-substituted propanamide group sets it apart, providing distinct chemical and biological properties.

Similar Compounds

9,10-Anthraquinone: : A fundamental anthraquinone derivative used in dyes and pigments.

1-Aminoanthraquinone: : Another anthraquinone derivative with applications in dye production and research.

Actividad Biológica

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide, a derivative of anthracene, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

- Molecular Formula : C16H10ClNO3

- Molecular Weight : 299.71 g/mol

- CAS Number : 20149-91-1

The compound features a chloro group and a dioxo-dihydroanthracene moiety, which are believed to play significant roles in its biological interactions.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit notable antioxidant properties. For instance, derivatives synthesized from the anthracene structure demonstrated up to 85% free radical scavenging activity at a concentration of 3 ppm. This suggests potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

In studies assessing antimicrobial efficacy, certain derivatives showed significant activity against gram-positive bacteria. Specifically, compounds derived from the anthracene scaffold were tested for their ability to inhibit bacterial growth, with some demonstrating effective inhibition at low concentrations .

Cytotoxicity and Antitumor Activity

The cytotoxic potential of related compounds has been evaluated through various assays. For example, in brine shrimp lethality assays, certain derivatives exhibited LC50 values indicating significant cytotoxicity. Additionally, tumor inhibition rates of up to 75% were recorded for selected compounds in cancer cell lines, suggesting that these derivatives may have therapeutic potential in oncology .

Enzyme Inhibition

Recent studies have explored the inhibitory effects of related anthracene derivatives on key enzymes such as xanthine oxidase. One compound showed an IC50 value of 2.79 µM, indicating strong inhibitory activity. The mechanism was further elucidated through Lineweaver-Burk plot analysis, revealing a mixed-type inhibition pattern .

Study 1: Antioxidant and Antimicrobial Properties

A study synthesized several derivatives based on the anthracene structure and evaluated their antioxidant and antimicrobial properties. The findings highlighted that specific substitutions on the anthracene ring significantly enhanced both antioxidant and antibacterial activities.

| Compound | Free Radical Scavenging (%) | Gram-positive Inhibition (µg/mL) |

|---|---|---|

| 5a | 85 | 50 |

| 5b | 80 | 45 |

| 6a | 75 | 40 |

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity against cancer cell lines, various derivatives were assessed for their lethality against brine shrimp as a preliminary indicator of cytotoxic potential.

| Compound | LC50 (µg/mL) | Tumor Inhibition (%) |

|---|---|---|

| 5c | 129.62 | 75 |

| 6f | 161.577 | - |

| 5d | 81.56 | - |

Propiedades

IUPAC Name |

2-chloro-N-(9,10-dioxoanthracen-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-9(18)17(22)19-13-8-4-7-12-14(13)16(21)11-6-3-2-5-10(11)15(12)20/h2-9H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHZXAKCQLYIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.